molecular formula C4H3LiN2O3 B1430929 Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate CAS No. 1384428-46-9

Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate

Cat. No.: B1430929
CAS No.: 1384428-46-9
M. Wt: 134 g/mol
InChI Key: KSJUXYIVRHAMJL-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate is a chemical compound that features a lithium ion coordinated with a 2-(1,3,4-oxadiazol-2-yl)acetate ligand. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry and materials science due to its unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate typically involves the reaction of 2-(1,3,4-oxadiazol-2-yl)acetic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure complete conversion and high yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs. Purification steps, including crystallization or filtration, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce oxadiazoline derivatives .

Scientific Research Applications

Chemistry

Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate serves as a crucial building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in organic synthesis. The compound can be oxidized to form higher oxidation state derivatives or reduced to yield lower oxidation state species, facilitating the development of new chemical entities.

Biology

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. Studies are ongoing to explore its efficacy as a therapeutic agent against various diseases. For instance, the oxadiazole moiety has been shown to interact with specific biological targets, influencing cellular functions and signaling pathways .

Medicine

The medicinal applications of this compound are being investigated for its potential in treating conditions such as cancer and infections. Preliminary studies suggest that it may inhibit key enzymes involved in disease progression, making it a candidate for further pharmacological evaluation .

Industry

In industrial contexts, this compound is utilized in the development of advanced materials such as polymers and nanomaterials. Its unique electronic properties enhance the performance of these materials in various applications, including electronics and coatings.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results demonstrated significant inhibition of bacterial growth at certain concentrations, indicating its potential as an antimicrobial agent .

Case Study 2: Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on human cancer cell lines. For example, treatment with this compound resulted in a dose-dependent decrease in cell viability among breast cancer cells (MCF-7), suggesting its potential role in cancer therapy .

Comparison with Similar Compounds

  • Lithium 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate
  • Lithium 2-(3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl)acetate

Comparison: Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate is unique due to its specific structural features and electronic properties. Compared to similar compounds, it may exhibit different reactivity and biological activities. For instance, the presence of the 1,3,4-oxadiazole ring can confer distinct electronic characteristics, influencing its interaction with molecular targets and its overall stability .

Biological Activity

Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C4H6N4O3LiC_4H_6N_4O_3Li, with a molecular weight of approximately 166.12 g/mol. The structure includes a lithium ion coordinated with an oxadiazole ring that enhances its reactivity and biological properties. The presence of functional groups allows for interactions with various biological targets, making it a candidate for therapeutic applications.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : It can inhibit key enzymes involved in DNA replication and transcription, disrupting cellular processes.
  • Nucleic Acid Interaction : The oxadiazole ring interacts with nucleic acids and proteins, influencing cellular functions and signaling pathways.
  • Neurotransmitter Modulation : The lithium ion component may modulate neurotransmitter release and signal transduction pathways, contributing to its potential in neuropharmacology.

Biological Activity

Research indicates that this compound possesses various biological activities:

Antimicrobial Activity

Studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents .

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit cancer cell proliferation:

Cell LineIC50 (µM)Comparison to Standard Drug
MCF-7 (Breast Cancer)24.74Comparable to Tamoxifen (5.12 µM)
HCT116 (Colorectal Cancer)20.00More effective than standard treatments

These results indicate that the compound may target specific pathways involved in cancer progression .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated a broad spectrum of activity against both gram-positive and gram-negative bacteria .

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. This compound demonstrated significant cytotoxicity against MCF-7 cells at concentrations above 10 µM . The study highlighted its potential as a candidate for further development in cancer therapeutics.

Properties

IUPAC Name

lithium;2-(1,3,4-oxadiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3.Li/c7-4(8)1-3-6-5-2-9-3;/h2H,1H2,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJUXYIVRHAMJL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=NN=C(O1)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3LiN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384428-46-9
Record name lithium 2-(1,3,4-oxadiazol-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate
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Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate
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Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate
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Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate
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Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate
Reactant of Route 6
Lithium(1+) ion 2-(1,3,4-oxadiazol-2-yl)acetate

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